3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid and its derivatives involves multiple steps, including protection of the amino group, alkylation, and resolution of stereoisomers. For instance, Bakonyi et al. (2013) developed a synthesis for all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, significantly shortening previous methods and achieving either cis or trans acid through simple reaction condition adjustments (Bakonyi et al., 2013). Moreover, Hsiao* (1998) described a facile synthesis of an orthogonally protected boronic acid analog of aspartic acid, showcasing the versatility of tert-butoxycarbonyl protection in the synthesis of amino acid derivatives (Hsiao*, 1998).
Molecular Structure Analysis
The molecular structure of 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid derivatives is characterized by the presence of tert-butoxycarbonyl protection, which plays a crucial role in its reactivity and applications in synthesis. The presence of this protective group influences the molecule's conformation and reactivity, facilitating selective reactions at other functional groups. For example, the molecular and crystal structure analysis of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester by Gebreslasie et al. (2011) revealed polymorphic forms and highlighted the influence of tert-butoxycarbonyl protection on the molecule's conformation (Gebreslasie et al., 2011).
Chemical Reactions and Properties
The tert-butoxycarbonyl group in 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid facilitates selective reactions by protecting the amino group, enabling controlled reactivity in synthetic applications. This protection strategy is widely used in the synthesis of complex molecules, where selective deprotection and further functionalization are required. Heydari et al. (2007) demonstrated the efficient N-tert-butoxycarbonylation of amines using H3PW12O40 as a catalyst, showcasing the chemical reactivity and applications of tert-butoxycarbonyl protection in synthetic chemistry (Heydari et al., 2007).
Scientific Research Applications
Synthesis of Neuroexcitant Analogues
Pajouhesh et al. (2000) demonstrated the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA. This synthesis used a glycine derivative related to tert-butoxycarbonyl-amino propanoic acid (Pajouhesh, H., Hosseini-Meresht, M., Pajouhesh, S. H., & Curry, K., 2000).
Intermediate in Biotin Synthesis
Qin et al. (2014) synthesized (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate, a key intermediate in the natural product Biotin, from L-cystine (Qin, S., Tang, L., Wang, L. P., Wang, G., Huang, F., Wang, X. J., & Huang, S., 2014).
Antimicrobial Agents Synthesis
Pund et al. (2020) synthesized new compounds from tert-butoxycarbonyl-amino propanoic acid for antimicrobial activities. The synthesis involved coupling with pyridine-2-carboxylic acid hydrazide and thiadiazole ring formation (Pund, A. A., Saboo, S., Sonawane, G., Dukale, A. C., & Magare, B., 2020).
Synthesis of Beta-Amino Acid Pharmacophore
Kubryk & Hansen (2006) synthesized (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, which was achieved by asymmetric hydrogenation of enamine ester using chiral ferrocenyl ligands (Kubryk, M., & Hansen, K., 2006).
N-tert-Butoxycarbonylation of Amines
Heydari et al. (2007) explored N-tert-butoxycarbonylation of amines, an important process in peptide synthesis. They used heteropoly acid H3PW12O40 as a catalyst for this reaction, which is relevant to the tert-butoxycarbonyl amino group (Heydari, A., Shiroodi, R. K., Hamadi, H., Esfandyari, M., & Pourayoubi, M., 2007).
Synthesis of Amino Acid-Based Polyacetylenes
Gao, Sanda, & Masuda (2003) synthesized novel amino acid-derived acetylene monomers including N-(tert-butoxycarbonyl)-l-alanine N‘-propargylamide. They explored polymerization properties and analyzed the properties of the formed polymers (Gao, G., Sanda, F., & Masuda, T., 2003).
Safety And Hazards
properties
IUPAC Name |
3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJLRVZLNABMAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391184 | |
Record name | N-alpha-Boc-DL-diaminopropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid | |
CAS RN |
113625-76-6, 159002-17-2 | |
Record name | N-alpha-Boc-DL-diaminopropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Citations
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